tert-Butyl 2-(pyridin-3-yl)pyrrolidine-1-carboxylate
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Description
Tert-Butyl 2-(pyridin-3-yl)pyrrolidine-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.326. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that the compound is used in synthetic organic chemistry and peptide synthesis . The tert-butyloxycarbonyl (Boc) group, a key component of N-Boc-(R,S)-Nornicotine, is commonly employed to diminish the nucleophilicity of sp2-hybridized nitrogen atoms of various structures .
Mode of Action
N-Boc-(R,S)-Nornicotine acts as a protecting group in organic synthesis . The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The compound’s interaction with its targets involves the selective blocking of the functional group of interest, ensuring stability to the projected reactions .
Biochemical Pathways
The biochemical pathways affected by N-Boc-(R,S)-Nornicotine primarily involve the protection and deprotection of amino groups . The compound allows for the selective formation of bonds of interest while minimizing competing reactions with reactive functional groups .
Pharmacokinetics
The compound’s stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis suggests it may have specific adme properties that impact its bioavailability .
Result of Action
The result of N-Boc-(R,S)-Nornicotine’s action is the selective deprotection of the N-Boc group from a structurally diverse set of compounds . This deprotection can be achieved using various methods, including the use of oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .
Action Environment
The action of N-Boc-(R,S)-Nornicotine can be influenced by various environmental factors. For instance, the compound’s stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis suggests that it may be resistant to certain environmental conditions . Additionally, the compound’s deprotection can be achieved under room temperature conditions, indicating that temperature is a key environmental factor influencing its action .
Properties
IUPAC Name |
tert-butyl 2-pyridin-3-ylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-5-7-12(16)11-6-4-8-15-10-11/h4,6,8,10,12H,5,7,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTHJLODPDPNBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675721 |
Source
|
Record name | tert-Butyl 2-(pyridin-3-yl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-53-5 |
Source
|
Record name | tert-Butyl 2-(pyridin-3-yl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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